1-(2-(6-Methyl-2-pyridyl)ethyl)-4-(4-methylsulfonylaminobenzoyl)piperidine dihydrochloride, commonly known as E-4031, is a potent and selective blocker of the rapidly activating component of the cardiac delayed rectifier potassium current (IKr). [, ] IKr plays a crucial role in the repolarization phase of the cardiac action potential. [, , ] E-4031 is classified as a Class III antiarrhythmic agent, meaning it primarily works by prolonging the cardiac action potential duration without significant effects on other electrophysiological parameters. [, ] While not approved for clinical use, E-4031 serves as a valuable tool in scientific research, particularly in understanding cardiac electrophysiology, studying drug-induced long QT syndrome, and investigating potential therapeutic targets for cardiac arrhythmias. [, , , , , , , , , , , , , ]
E-4031 is a compound classified as a class III antiarrhythmic agent, primarily known for its ability to block the human ether-à-go-go-related gene potassium channel (hERG). This channel plays a crucial role in cardiac repolarization, and its inhibition can lead to significant effects on cardiac rhythm. The compound has garnered attention for its potential therapeutic applications as well as its implications for drug safety due to the risk of inducing cardiac arrhythmias.
E-4031 was first synthesized in the late 20th century and has since been studied extensively for its pharmacological properties. It belongs to a class of compounds that are designed to selectively inhibit potassium channels, particularly hERG channels, which are vital for maintaining normal cardiac electrical activity. The compound's classification as an antiarrhythmic agent positions it within a broader category of drugs used to manage various heart conditions.
The synthesis of E-4031 involves several key steps, including the formation of its core structure and subsequent modifications to enhance its biological activity. The original synthesis pathway typically begins with the preparation of a substituted aromatic moiety, which is then coupled with other functional groups to yield the final product.
Recent studies have focused on creating analogues of E-4031 by altering peripheral aromatic substituents, allowing researchers to evaluate how these modifications affect the compound's potency and selectivity against hERG channels. For instance, derivatives such as E-4031-17 have been synthesized to assess the impact of specific structural components on channel inhibition .
E-4031 is characterized by a complex molecular structure that includes multiple aromatic rings and functional groups essential for its interaction with hERG channels. The molecular formula is C_{22}H_{23}N_{3}O_{3}S, indicating the presence of nitrogen, oxygen, and sulfur atoms in addition to carbon and hydrogen.
Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within E-4031, revealing how specific structural features contribute to its binding affinity for hERG channels. These studies have highlighted the importance of both steric and electronic factors in determining the compound's efficacy .
E-4031 undergoes various chemical reactions during its synthesis and when interacting with biological systems. In synthetic pathways, reactions may include nucleophilic substitutions, coupling reactions, and functional group modifications aimed at enhancing activity or selectivity.
In biological contexts, E-4031 interacts with hERG channels through reversible binding mechanisms. Studies indicate that E-4031 exhibits a concentration-dependent inhibition profile, with half-maximal inhibitory concentration (IC50) values around 15.8 nM . This indicates a strong affinity for the target channel, which is critical for its antiarrhythmic properties.
The primary mechanism of action of E-4031 involves blocking hERG potassium channels during cardiac action potentials. By inhibiting these channels, E-4031 prolongs the repolarization phase of the cardiac cycle, which can help restore normal rhythm in arrhythmic conditions.
Research has shown that the binding of E-4031 to hERG channels alters their voltage-dependent inactivation properties. For example, studies demonstrate that E-4031 shifts the voltage at which inactivation occurs (V0.5) toward more negative potentials, thereby affecting channel kinetics . This mechanism underlies both its therapeutic effects and potential side effects related to cardiac safety.
E-4031 exhibits several notable physical and chemical properties:
These properties are critical when considering formulation strategies for potential therapeutic applications.
E-4031 is primarily used in pharmacological research focused on cardiac physiology and drug safety assessment. Its ability to selectively block hERG channels makes it a valuable tool for:
The discovery of E-4031 (chemical name: N-[4-[[1-[2-(6-Methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide dihydrochloride) emerged from systematic efforts in the late 1980s-early 1990s to develop potent antiarrhythmic agents targeting cardiac repolarization. As a prototypical methanesulfonanilide derivative, E-4031 was first synthesized by Oinuma et al. (1990) through strategic molecular modifications to enhance selectivity for potassium channels mediating delayed rectifier currents [1] [4]. This compound class represented a significant advancement over earlier Class III agents like d-sotalol, exhibiting substantially greater potency. In ferret ventricular preparations, E-4031 prolonged effective refractory period (ERP) with an EC~25~ of 0.058 μM, making it ~750-fold more potent than d-sotalol (EC~25~ = 43.76 μM) [4]. Its high affinity blockade of the rapidly activating delayed rectifier potassium current (I~Kr~) established it as an indispensable pharmacological tool for probing cardiac electrophysiology.
E-4031 is classified as a pure Class III antiarrhythmic agent under the Vaughan-Williams system due to its exclusive mechanism of action: prolongation of action potential duration (APD) via potassium channel blockade without significant effects on sodium or calcium channels [1] [3] [7]. Key characteristics defining its classification include:
Table 1: Comparative Potency of Class III Antiarrhythmic Agents
Compound | EC~25~ (μM) for ERP Prolongation | Relative Potency vs. d-sotalol |
---|---|---|
E-4031 | 0.058 | 755x |
UK-68,798 (dofetilide) | 0.018 | 2,431x |
UK-66,914 | 0.501 | 87x |
d-sotalol | 43.76 | 1x (Reference) |
Data derived from ferret ventricular muscle at 37°C [4]
The human Ether-à-go-go-Related Gene (hERG) encodes the α-subunit of potassium channels conducting I~Kr~, which is critical for phase 3 repolarization of cardiac action potentials. E-4031 binds to the open state of hERG channels, inhibiting K+ efflux during the plateau phase (phase 2) and early repolarization (phase 3) [1] [5]. This action potential prolongation manifests electrocardiographically as QT interval prolongation. Crucially, hERG exhibits unique gating kinetics:
Structural studies reveal E-4031 interacts with key pore domain residues (T623, S624, V625, Y652, F656) in the hERG channel’s central cavity and selectivity filter region [6]. Mutagenesis experiments demonstrate reduced E-4031 sensitivity in inactivation-accelerating mutants (e.g., S641A), highlighting state-dependent binding [2] [6]. Recent research indicates some Class III agents, including E-4031, possess dual functions: blockade combined with facilitation of hERG activation. This facilitation may paradoxically support terminal repolarization, partially mitigating proarrhythmic risk despite APD prolongation [5].
Table 2: Electrophysiological Properties of Wild-Type vs. Truncated hERG (hERGT) Channels
Parameter | Wild-Type hERG | hERGT (Δ141-350, Δ871-1005) | Physiological Impact |
---|---|---|---|
Activation V~0.5~ | -15.2 ± 0.7 mV | -7.5 ± 1.1 mV* | +7.7 mV positive shift |
Deactivation τ | 149.8 ± 12.4 ms | 216.3 ± 18.9 ms* | Slowed deactivation kinetics |
Recovery from Inactivation | 5.7 ± 0.4 ms | 3.9 ± 0.3 ms* | Accelerated recovery |
Window Current Peak | 0.21 ± 0.03 | 0.28 ± 0.04* | Increased plateau conductance |
Data from whole-cell patch clamp at 37°C in HEK 293 cells [2]; *p<0.05 vs. WT*
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9